

# Application Notes and Protocols for SR-18292 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR-18292** is a small molecule inhibitor of the transcriptional coactivator PGC-1 $\alpha$  (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] It functions by increasing the acetylation of PGC-1 $\alpha$ , which in turn suppresses the expression of gluconeogenic genes and reduces glucose production in hepatocytes.[1][2] This compound has shown potential as a therapeutic agent for type 2 diabetes by improving glucose homeostasis and increasing hepatic insulin sensitivity.[2] Additionally, **SR-18292** has demonstrated anti-tumor effects in multiple myeloma by inhibiting oxidative phosphorylation and has been investigated for its role in inducing fetal hemoglobin in sickle cell disease.[3][4][5]

These application notes provide detailed protocols for utilizing **SR-18292** in various cell culture-based assays to study its effects on gene expression, signaling pathways, and cellular metabolism.

# **Mechanism of Action**

**SR-18292**'s primary mechanism of action involves the modulation of PGC- $1\alpha$  activity. It enhances the interaction between PGC- $1\alpha$  and the acetyltransferase GCN5.[1][2] This leads to increased acetylation of PGC- $1\alpha$ , which reduces its ability to co-activate the transcription factor HNF4 $\alpha$  (Hepatocyte Nuclear Factor 4 alpha).[1][2] The inhibition of the PGC- $1\alpha$ /HNF4 $\alpha$ 



complex leads to a significant reduction in the transcription of key gluconeogenic genes, such as Pck1 (encoding PEPCK) and G6pc (encoding G6Pase).[2]

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